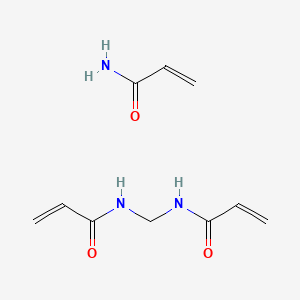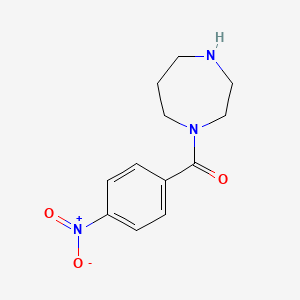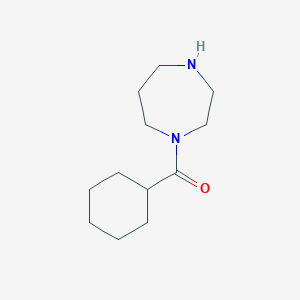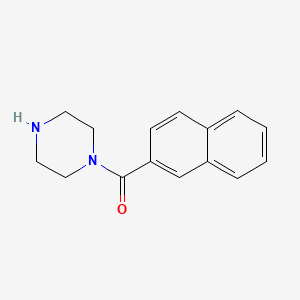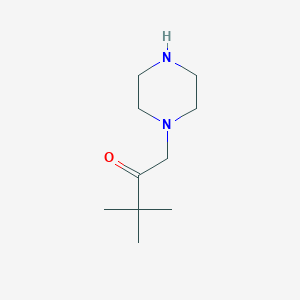
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one (DMPB) is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications in laboratory experiments.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% is not yet fully understood. However, it is believed to interact with a variety of proteins and enzymes in the body, which may explain its wide range of applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% are not yet fully understood. However, it is believed to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-tumor effects. Additionally, it has been shown to have an effect on the immune system, as well as on the metabolism of glucose and lipids.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% in laboratory experiments include its high purity, its low cost, and its versatility. Additionally, it is relatively easy to synthesize and store. The main limitation of using 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% in laboratory experiments is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are a number of potential future directions for 3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% research. One potential direction is to further explore its mechanism of action and its effects on the body. Additionally, research could be done to explore its potential applications in drug synthesis and other areas. Finally, research could be done to explore its potential use in the development of new catalysts and surfactants.
Synthesis Methods
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% can be synthesized through a number of different methods. The most common method is the reaction of dimethyl-1-piperazin-1-yl-butan-2-one with a reducing agent such as sodium borohydride or lithium aluminum hydride. This reaction produces a white crystalline solid with a purity of 97%.
Scientific Research Applications
3,3-Dimethyl-1-piperazin-1-yl-butan-2-one; 97% has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as anticonvulsants, anti-HIV drugs, and antimalarials. It has also been used in the synthesis of various polymers, such as polyamides, polyurethanes, and polyolefins. Additionally, it has been used in the synthesis of various catalysts and surfactants.
properties
IUPAC Name |
3,3-dimethyl-1-piperazin-1-ylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)8-12-6-4-11-5-7-12/h11H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBKUCZVQDCILY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCNCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-piperazin-1-YL-butan-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



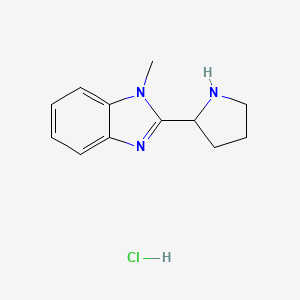

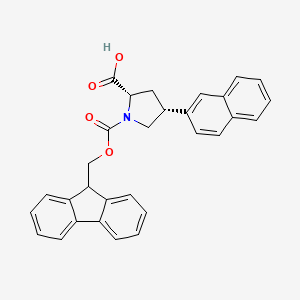

![N-[2-(Trifluoromethyl)phenyl]succinimide](/img/structure/B6286019.png)
![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)
